3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid
Overview
Description
3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EIAB, and it is a derivative of benzoic acid. EIAB has been synthesized using different methods, and its properties have been extensively studied.
Mechanism of Action
EIAB exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition results in the suppression of inflammation and the induction of apoptosis in cancer cells. EIAB also has the ability to target specific cells and tissues due to its hydrophobic and hydrophilic properties.
Biochemical and Physiological Effects:
EIAB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EIAB inhibits the activity of COX-2 and LOX, resulting in the suppression of inflammation. EIAB has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that EIAB has anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
EIAB has several advantages as a research tool. It is a potent inhibitor of COX-2 and LOX, making it useful for studying the role of these enzymes in various diseases. EIAB also has the ability to target specific cells and tissues, making it useful for drug delivery and imaging. However, EIAB has some limitations as a research tool. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, EIAB is expensive and difficult to synthesize, which limits its availability for research purposes.
Future Directions
There are several future directions for research on EIAB. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the long-term effects of EIAB on the body. Additionally, research could focus on the development of new applications for EIAB, such as in the treatment of other diseases or as a contrast agent for medical imaging.
Conclusion:
In conclusion, 3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid is a chemical compound that has potential applications in various fields such as cancer research, drug delivery, and imaging. EIAB has been synthesized using different methods, and its properties have been extensively studied. EIAB exerts its effects by inhibiting the activity of enzymes such as COX-2 and LOX, resulting in the suppression of inflammation and the induction of apoptosis in cancer cells. Although EIAB has several advantages as a research tool, it also has limitations. Future research could focus on the development of new synthesis methods, investigation of the long-term effects of EIAB, and the development of new applications for EIAB.
Scientific Research Applications
EIAB has been extensively studied for its potential applications in various fields such as cancer research, drug delivery, and imaging. In cancer research, EIAB has been shown to inhibit the growth of cancer cells and induce apoptosis. EIAB has also been used as a drug delivery agent due to its ability to target specific cells and tissues. In imaging, EIAB has been used as a contrast agent due to its high iodine content.
properties
IUPAC Name |
3-ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO6/c1-3-18-10-6-8(13(16)17)5-9(14)12(10)20-7-11(15)19-4-2/h5-6H,3-4,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWSRKXGUVIUBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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